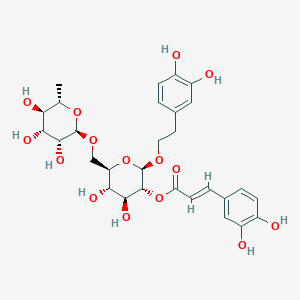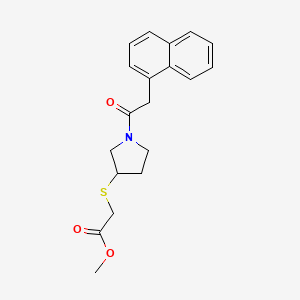
4-(2-((5-(hydroxyméthyl)-1-(2-(méthylamino)-2-oxoéthyl)-1H-imidazol-2-yl)thio)acétamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a synthetic compound used in various scientific research applications, including biology, chemistry, medicine, and industry. This article delves into its preparation methods, chemical reactions, mechanism of action, and its unique properties compared to similar compounds.
Applications De Recherche Scientifique
4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is pivotal in several research areas:
Chemistry: It is used in the study of complex organic reactions and catalysis.
Biology: Serves as a probe in studying cellular processes due to its specific interactions with biomolecules.
Medicine: Has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.
Industry: Used in the development of new materials and chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves several steps:
Initial Formation: The first step involves synthesizing 5-(hydroxymethyl)-1H-imidazole-2-thiol by reacting hydroxymethyl thiol with imidazole under controlled conditions.
Modification: This intermediate product is then subjected to further reactions to introduce the methylamino and oxoethyl groups.
Acetylation: Subsequently, the product undergoes acetylation to form the acetamido group.
Benzamide Formation: Finally, the compound is completed by forming the benzamide ring through the appropriate amide coupling reaction.
Industrial Production Methods
In industrial settings, these reactions are typically scaled up using large reactors under precise conditions to ensure high yield and purity. Solvents such as dimethyl sulfoxide or acetonitrile are commonly used, and reactions are conducted under inert atmospheres to prevent oxidation or unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxoethyl and imidazole groups, altering the compound's biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, nitro groups under conditions such as Friedel-Crafts alkylation or nitration.
Major Products Formed
From oxidation: Aldehydes, carboxylic acids.
From reduction: Alcohols, amines.
From substitution: Various benzamide derivatives with modified chemical properties.
Mécanisme D'action
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It often works by binding to these targets, altering their activity and thus modulating biological pathways. For instance, its interaction with certain enzymes can inhibit or enhance their activity, leading to a cascade of downstream effects within a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Benzylthio)acetamido)benzamide
4-(2-(Butylthio)acetamido)benzamide
4-(2-(Phenylthio)acetamido)benzamide
Uniqueness
Compared to these similar compounds, 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibits unique properties due to the presence of the hydroxymethyl and imidazole groups, which provide distinct reactivity and biological activity. These features make it particularly valuable in scientific research for exploring new therapeutic avenues and understanding complex biochemical pathways.
Hope this meets your needs. What's next on your list?
Propriétés
IUPAC Name |
4-[[2-[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-18-13(23)7-21-12(8-22)6-19-16(21)26-9-14(24)20-11-4-2-10(3-5-11)15(17)25/h2-6,22H,7-9H2,1H3,(H2,17,25)(H,18,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFVCBPWZTYJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)










